Atipamezole Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Stability
Atipamezole Hydrochloride: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atipamezole hydrochloride is a potent and selective α2-adrenergic receptor antagonist, widely utilized in veterinary medicine to reverse the sedative and analgesic effects of α2-agonists such as dexmedetomidine and medetomidine. Its rapid and reliable action makes it an indispensable tool in clinical practice. This technical guide provides an in-depth overview of the core chemical properties and stability of atipamezole hydrochloride, intended to support research, development, and quality control activities. The document details the physicochemical characteristics of the molecule, outlines its known stability profile, and provides comprehensive, though generalized, experimental protocols for forced degradation studies and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of an active pharmaceutical ingredient (API) is critical for formulation development, analytical method development, and ensuring drug product quality. The key properties of atipamezole hydrochloride are summarized in the table below.
| Property | Value |
| Chemical Name | 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride[1] |
| CAS Number | 104075-48-1[2] |
| Molecular Formula | C₁₄H₁₆N₂ · HCl[1] |
| Molecular Weight | 248.75 g/mol [2][3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 211-215 °C |
| Solubility | |
| Water | Sparingly soluble in aqueous buffers. One source indicates a solubility of 0.0706 mg/mL. |
| Ethanol | Soluble (e.g., ~10 mg/mL) |
| DMSO | Soluble (e.g., ~10 mg/mL) |
| DMF | Soluble (e.g., ~1 mg/mL) |
| pKa (Strongest Basic) | 7.2 (predicted) |
Stability Profile
The stability of atipamezole hydrochloride is a critical attribute that can impact its safety, efficacy, and shelf-life. While specific public data on forced degradation studies are limited, information from product monographs and related literature provides insights into its general stability.
Storage and Handling: Atipamezole hydrochloride as a solid is typically stored in well-closed containers at controlled room temperature or under refrigeration (2-8 °C). Formulated injectable solutions are stored at room temperature (20° to 25°C or 68-77°F) and should be protected from light. Once a vial is punctured, it is recommended to be used within a specified period, for instance, 90 days, to minimize the risk of contamination and degradation.
General Stability: The hydrochloride salt form of atipamezole enhances its stability and solubility for pharmaceutical use. The molecule is known to undergo hepatic metabolism, primarily through hydroxylation and glucuronidation. While this indicates pathways of biotransformation, it also suggests potential chemical liabilities that could be relevant under specific stress conditions.
Forced Degradation Studies: Experimental Protocol
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. The following protocols are generalized based on standard industry practices and regulatory guidelines.
Objective: To generate potential degradation products of atipamezole hydrochloride under various stress conditions.
3.1. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of atipamezole hydrochloride in 0.1 M hydrochloric acid.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of atipamezole hydrochloride in 0.1 M sodium hydroxide.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of atipamezole hydrochloride in purified water.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and cool to room temperature.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
3.2. Oxidative Degradation
-
Prepare a solution of atipamezole hydrochloride in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3.3. Photolytic Degradation
-
Expose a solid sample of atipamezole hydrochloride and a solution of the drug to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
After the exposure period, prepare solutions of both the exposed and control solid samples and dilute the exposed and control solutions with the mobile phase for HPLC analysis.
3.4. Thermal Degradation
-
Place a solid sample of atipamezole hydrochloride in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours).
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample and a control sample (stored at room temperature) in a suitable solvent and dilute with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method: Development and Validation Protocol
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its impurities and degradation products.
Objective: To develop and validate a specific, accurate, precise, and robust HPLC method for the determination of atipamezole hydrochloride and its degradation products.
4.1. Method Development
-
Column Selection: A reversed-phase column, such as a C18 or C8, is a common starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution, considering the pKa of atipamezole.
-
Detection Wavelength: Based on the UV spectrum of atipamezole hydrochloride, a suitable detection wavelength should be selected to ensure adequate sensitivity for both the parent drug and any potential degradation products.
-
Gradient Elution: A gradient elution program may be necessary to achieve adequate separation of all components within a reasonable run time.
4.2. Method Validation
The developed method should be validated according to ICH guidelines, including the following parameters:
-
System Suitability: To ensure the chromatographic system is performing adequately, parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections of a standard solution are evaluated.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, is demonstrated by analyzing stressed samples and comparing the chromatograms to that of an unstressed sample. Peak purity analysis using a photodiode array detector is also recommended.
-
Linearity: The linearity of the method is established by analyzing a series of solutions of atipamezole hydrochloride at different concentrations. A linear relationship between peak area and concentration should be demonstrated.
-
Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a reference method.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is assessed by performing multiple analyses of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The precision is evaluated by performing the analysis on different days, with different analysts, and on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The robustness of the method is evaluated by intentionally varying method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the analytical results.
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Simplified signaling pathway of an α2-adrenergic receptor and the antagonistic action of atipamezole hydrochloride.
